molecular formula C21H17ClN2O5 B2690604 2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896593-84-3

2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2690604
CAS RN: 896593-84-3
M. Wt: 412.83
InChI Key: IGJVXOAOGWPRDU-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to a wide range of biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidine core, with various substituents attached to it. These include a 4-chlorophenyl group, a methoxy group, and a methoxyethyl group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. For instance, the methoxy groups could potentially undergo reactions such as demethylation .

Scientific Research Applications

Organic Synthesis and Catalysis

Pinacol boronic esters, including the compound , serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, protodeboronation played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.

Coordination Chemistry and Metal Complexes

Considering the electron-rich methoxy and chromeno[2,3-d]pyrimidine groups, this compound might form stable metal complexes. Researchers could study its coordination chemistry and explore applications in catalysis, sensing, or luminescent materials.

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Pyrido[2,3-d]pyrimidines have been found to exhibit a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications. This could include studies to determine its mechanism of action, as well as the development of new synthesis methods .

properties

IUPAC Name

2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O5/c1-27-10-9-24-19(12-3-5-13(22)6-4-12)23-20-17(21(24)26)18(25)15-8-7-14(28-2)11-16(15)29-20/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJVXOAOGWPRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

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